N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide
Description
N-{2-[(Cyclohexylmethyl)amino]ethyl}acetamide is a secondary acetamide derivative characterized by a cyclohexylmethyl-substituted ethylamine chain attached to the acetamide core. The cyclohexyl group confers significant lipophilicity, which may enhance membrane permeability and influence pharmacokinetic properties such as metabolic stability and tissue distribution.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-[2-(cyclohexylmethylamino)ethyl]acetamide |
InChI |
InChI=1S/C11H22N2O/c1-10(14)13-8-7-12-9-11-5-3-2-4-6-11/h11-12H,2-9H2,1H3,(H,13,14) |
InChI Key |
OLXDCLIIDOQGJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Two-Step Alkylation-Acetylation Approach
The most widely cited method involves sequential alkylation and acetylation steps. In the first stage, cyclohexylmethylamine reacts with 2-chloroethylamine hydrochloride in a polar aprotic solvent such as dichloromethane or tetrahydrofuran. A base—typically potassium carbonate or triethylamine—neutralizes HCl, driving the reaction toward N-alkylation.
Reaction Conditions
-
Molar Ratio : 1:1.2 (cyclohexylmethylamine to 2-chloroethylamine hydrochloride)
-
Temperature : 0–40°C (exothermic reaction controlled via ice bath)
-
Catalyst : Phase-transfer agents like polyethylene glycol 600 enhance interfacial reactivity.
The intermediate, 2-[(cyclohexylmethyl)amino]ethylamine, undergoes acetylation using acetic anhydride under reflux. Excess anhydride ensures complete conversion, with yields averaging 68–72% after recrystallization from ethanol.
One-Pot Reductive Amination
An alternative route employs reductive amination to condense cyclohexylmethylamine with 2-oxoethylacetamide. Sodium cyanoborohydride or hydrogen/palladium on carbon facilitates imine reduction in methanol or ethanol.
Optimized Parameters
-
Solvent System : Methanol/water (4:1 v/v) improves substrate solubility.
-
pH Control : Buffering at pH 5–6 (acetic acid) stabilizes the imine intermediate.
-
Yield : 65–70%, with HPLC purity >95% after column chromatography.
Catalytic and Solvent Systems
Phase-Transfer Catalysis (PTC)
The Chinese patent CN101538223A highlights PTC’s role in analogous acetamide syntheses. Using polyethylene glycol 600 in dichloromethane/water biphasic systems reduces reaction time by 40% compared to homogeneous conditions.
Table 1: Solvent and Catalyst Impact on Alkylation Yield
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | PEG 600 | 10 | 75 |
| Toluene | None | 24 | 52 |
| THF | Triethylamine | 18 | 63 |
Data adapted from CN101538223A and US6335350B1.
Purification and Characterization
Crystallization Techniques
Crude product purification typically involves ethanol-water recrystallization. Slow cooling (1°C/min) yields needle-like crystals with minimal impurities. X-ray diffraction confirms the acetamide’s planar configuration and hydrogen-bonding network.
Chromatographic Methods
Silica gel chromatography (ethyl acetate:hexane, 3:7) resolves unreacted amines. GC-MS analysis identifies residual solvents, ensuring compliance with ICH Q3C guidelines.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their molecular properties, and functional differences:
Key Comparative Insights
Lipophilicity and Solubility
- The cyclohexylmethyl group in the target compound likely increases lipophilicity compared to aromatic analogs like N-benzyl derivatives (e.g., Entry 3, Table). However, hydrochloride salts (Entry 1) exhibit improved aqueous solubility, suggesting that salt formation could optimize the target compound’s bioavailability .
- Chlorinated derivatives (Entry 5) prioritize reactivity over solubility, serving as synthetic intermediates rather than drug candidates .
Biological Activity
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C13H19N3O
- Molecular Weight : 235.31 g/mol
The compound features a cyclohexylmethyl group attached to an aminoethyl chain, which is further linked to an acetamide functional group. This unique structure may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are involved in inflammatory pathways, potentially reducing pain and inflammation.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing neurotransmitter release and signaling pathways associated with pain perception and mood regulation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive | 32 µg/mL |
| Gram-negative | 64 µg/mL |
These results suggest potential applications in treating bacterial infections.
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. It has been evaluated in various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15.4 |
| MCF-7 (Breast) | 22.3 |
| A549 (Lung) | 18.7 |
These findings highlight the compound's potential as a lead candidate for further development in cancer therapy.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory effects in animal models. In carrageenan-induced paw edema tests, it showed a dose-dependent reduction in swelling.
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 45 |
| 50 | 70 |
This suggests that the compound could be beneficial for managing inflammatory conditions.
Case Studies and Research Findings
- Study on Pain Management : A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, supporting its use as an analgesic agent.
- Anticancer Investigation : A research study focused on the effects of this compound on tumor growth in xenograft models. The administration of this compound resulted in a notable decrease in tumor size, highlighting its potential therapeutic application in oncology.
- Safety Profile Assessment : Toxicological studies revealed that at therapeutic doses, this compound exhibited minimal adverse effects, indicating a favorable safety profile for further clinical development.
Q & A
Q. What are the common synthetic routes for N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide and its structural analogs?
Synthesis typically involves multi-step reactions starting with cyclohexylmethylamine and ethylenediamine derivatives. Key steps include:
- Amide bond formation : Reacting cyclohexylmethylamine with activated esters (e.g., chloroacetamide derivatives) under basic conditions.
- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile are preferred to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization is used to isolate the product, with yields monitored via HPLC or TLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR spectroscopy : H and C NMR are critical for confirming the cyclohexylmethyl and ethylenediamine moieties. For example, the cyclohexyl protons appear as multiplet signals at δ 1.0–2.0 ppm, while the acetamide carbonyl resonates near δ 170 ppm .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, ensuring no side products (e.g., over-alkylated byproducts) are present .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in this compound production?
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during exothermic steps minimizes decomposition .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts may accelerate amide coupling while reducing side reactions .
- pH adjustment : Maintaining a pH of 8–9 during amine-acid coupling prevents protonation of the nucleophilic amine .
Q. How should researchers resolve contradictions between NMR and mass spectrometry data?
- Case example : If NMR suggests a pure product but MS shows an unexpected m/z peak:
- Repeat analysis : Ensure sample preparation (e.g., drying, solvent removal) does not introduce artifacts.
- Isotopic labeling : Use deuterated solvents or N-labeled reagents to distinguish between structural isomers .
- 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals caused by conformational flexibility in the cyclohexyl group .
Q. What computational strategies predict the biological activity of this compound?
- Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., enzymes, receptors) using the compound’s 3D structure. The cyclohexyl group often contributes to hydrophobic binding in pockets .
- ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for in vitro testing .
Data Contradiction and Validation
Q. How to address discrepancies in thermal stability studies under varying conditions?
- TGA-DSC analysis : Compare decomposition profiles in inert (N) vs. oxidative (O) atmospheres. For example, oxidative conditions may lower the decomposition temperature due to cyclohexyl ring oxidation .
- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy and identify degradation pathways .
Structural and Functional Insights
Q. What structural features of this compound influence its bioactivity?
- Cyclohexyl group : Enhances lipophilicity, improving membrane permeability in cellular assays .
- Ethylenediamine linker : Provides flexibility for binding to sterically constrained targets (e.g., kinase active sites) .
Q. Are there known structural analogs with enhanced properties?
- N-(4-Bromophenyl)-2-methoxyethylacetamide : Exhibits improved antimicrobial activity due to bromine’s electron-withdrawing effects .
- N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide : Shows higher solubility via the phenoxy group while retaining binding affinity .
Methodological Best Practices
- Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rate) meticulously to address batch-to-batch variability .
- Data cross-validation : Combine NMR, MS, and elemental analysis to confirm structural integrity before biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
